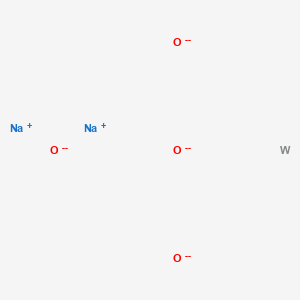
Cromo
Descripción general
Descripción
Chromium is a transition element with the chemical symbol Cr and atomic number 24 . It is a hard, steel-gray metal that takes a high polish and is used in alloys to increase strength and corrosion resistance . Chromium was discovered in 1797 by the French chemist Nicolas-Louis Vauquelin and isolated as the metal a year later . The name of the element chromium (from Greek chrōmos, “colour”) connotes the pronounced and varied colorations of chromium compounds .
Synthesis Analysis
Chromium is often reduced with carbon in a furnace, producing the alloy ferrochromium, which contains iron and chromium in an atom ratio of approximately 1 to 2 . To obtain pure chromium, chromite is first treated with molten alkali and oxygen, converting all of the chromium to the alkali chromate, and the latter is dissolved in water and eventually precipitated as sodium dichromate .
Molecular Structure Analysis
Chromium is known to exist in a variety of oxidation states, with the most prevalent being the trivalent form (Cr (III)) and hexavalent form (Cr (VI)) . The biologically important oxidation states include those from +2 to +6 .
Chemical Reactions Analysis
Chromium reacts with dilute HCl or dilute H2SO4 to form [Cr (H2O)6] 2+ (aq) blue colour coordination complex . Hexaaquachromium (ii) ion [Cr (H2O)6] 2+(aq), easily oxidises to Cr3+ ions by oxygen under atmospheric conditions .
Physical And Chemical Properties Analysis
Chromium is a lustrous, hard metal that has a silver-grey colour . It has a high melting point . The metal forms a thin protective oxide coating in air . The most stable oxidation state of chromium in biological systems is trivalent chromium (Cr3+), which forms relatively inert complexes with proteins and nucleic acids .
Aplicaciones Científicas De Investigación
Cromo en Metalurgia
El this compound juega un papel crucial en la metalurgia, particularmente en la producción de acero inoxidable. Proporciona resistencia a la corrosión y un acabado brillante a los metales, mejorando su durabilidad y atractivo estético. El this compound también se utiliza para fabricar moldes para el horneado de ladrillos, contribuyendo a la integridad estructural de los materiales de construcción .
This compound en el Curtido de Cuero
En la industria del cuero, las sales de this compound se utilizan ampliamente para el curtido. Ayudan a estabilizar el cuero, haciéndolo más duradero y resistente a la descomposición. Este proceso es vital para producir artículos de cuero de alta calidad .
This compound en el Tintado de Textiles
Los compuestos de this compound sirven como mordientes en el teñido de textiles, que fijan los tintes a las telas. Esta aplicación asegura que los textiles mantengan su vibrante color y resistan el lavado con el tiempo .
This compound en la Producción de Catalizadores
El compuesto también se emplea como catalizador en diversas reacciones químicas, incluyendo el teñido y el curtido del cuero. Sus propiedades catalíticas facilitan procesos industriales más rápidos y eficientes .
This compound en la Producción de Rubí Sintético
Una de las aplicaciones más singulares del this compound es en la síntesis de rubíes. El this compound da a los rubíes sintéticos su característico color rojo y contribuye a su calidad general .
Impacto Ambiental y Remediación
Si bien el this compound tiene muchas aplicaciones beneficiosas, también puede tener impactos ambientales adversos. Los compuestos de this compound (VI) son toxinas que pueden afectar el pH del suelo, reducir la fertilidad del suelo, dañar el ADN y acumularse en los tejidos animales. La investigación está en curso para desarrollar estrategias de remediación para mitigar estos efectos y proteger los ecosistemas .
Mecanismo De Acción
Target of Action
Chromium (Cr), particularly in its trivalent form (Cr(III)), is considered an essential dietary trace element involved in the metabolism of glucose, insulin, and blood lipids . It plays a significant role in potentiating insulin signaling cascades .
Mode of Action
Chromium upregulates insulin-stimulated insulin signal transduction by affecting effector molecules downstream of the insulin receptor . This interaction enhances the body’s response to insulin, thereby improving glucose tolerance and lipid metabolism .
Biochemical Pathways
Chromium is involved in several biochemical pathways. For instance, it has been found to facilitate the transfer of electrons into the high valence state of the metal that acts as an electron acceptor . This process is key in the bioreduction of Cr(VI) to Cr(III), a less toxic form . Additionally, chromium-induced free radicals lead to changes in cell signaling, playing a crucial role in the carcinogenic mechanism of Cr(VI) .
Pharmacokinetics
Chromium’s pharmacokinetics are characterized by its low bioavailability and slow elimination from the body . Most Cr is rapidly cleared from the blood and tends to accumulate in the bone after oral or intraperitoneal administration . The bioavailability of inorganic chromium(III) from food sources and food supplements is generally very low (0.1-2%) .
Result of Action
The molecular and cellular effects of chromium’s action are diverse. Chronic exposure and bioaccumulation of chromium can cause toxicity and numerous pathophysiological defects, including allergic reactions, anemia, burns, and sores especially in the stomach and small intestine, damage to sperm along with the male reproductive system, and affect various biological systems . On a cellular level, Cr(III) may form complexes with peptides, proteins, and DNA that leads to DNA–protein crosslinks, DNA breakage, and alteration of cellular signaling pathways .
Action Environment
Environmental factors significantly influence chromium’s action, efficacy, and stability. For instance, pH, solvents, and oxidation states of chromium compounds can enhance the maximum uptake of chromium into the skin . Furthermore, the environmental behavior of chromium is heavily influenced by its oxidation state, which affects its solubility, mobility, and toxicity .
Safety and Hazards
Direcciones Futuras
The future of chromium usage, particularly in the tanning industry, is expected to undergo a paradigm shift . Chromium tanning will remain, but it can be viewed very differently from its currently perceived technology . Also, newer, innovative, and more economical technologies like photocatalysis and nanotechnology have been investigated and found to be more efficient even at low metal ion concentrations .
Análisis Bioquímico
Biochemical Properties
Chromium interacts with various enzymes, proteins, and other biomolecules. Bacteria have developed numerous mechanisms to counter chromium toxicity, such as the ability to absorb, reduce, efflux, or accumulate the metal .
Cellular Effects
Chromium has profound effects on various types of cells and cellular processes. The toxicity and transfer of hexavalent chromium [Cr (VI)] are more harmful than trivalent chromium [Cr (III)] . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, chromium exerts its effects through various mechanisms. For instance, Cr (VI) can form complexes with hydrogen peroxide, leading to the production of hydroxyl radicals and peroxochromium . These complexes can influence gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of chromium can change over time. Factors such as the product’s stability, degradation, and long-term effects on cellular function are studied in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of chromium vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Chromium is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Chromium is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of chromium and its effects on activity or function are significant. Factors such as targeting signals or post-translational modifications can direct chromium to specific compartments or organelles .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Chromium can be achieved through several methods, including reduction of Chromium oxide with carbon or aluminum, electrolysis of Chromium chloride, and aluminothermic reduction of Chromium oxide. However, the most common method is the reduction of Chromium oxide with carbon in the presence of a flux.", "Starting Materials": [ "Chromium oxide (Cr2O3)", "Carbon (C)", "Flux (Na2CO3 or CaO)" ], "Reaction": [ "Mix Chromium oxide, carbon, and flux in a crucible in the ratio of 1:2:1, respectively.", "Heat the mixture in a furnace at a temperature of 1600-1800°C for several hours.", "The reduction reaction takes place, producing Chromium and carbon monoxide gas.", "Allow the crucible to cool and remove the solidified mass of Chromium.", "Purify the Chromium by melting it in an inert atmosphere to remove any impurities." ] } | |
Número CAS |
7440-47-3 |
Fórmula molecular |
Cr+3 |
Peso molecular |
51.996 g/mol |
Nombre IUPAC |
chromium(3+) |
InChI |
InChI=1S/Cr/q+3 |
Clave InChI |
BFGKITSFLPAWGI-UHFFFAOYSA-N |
SMILES |
[Cr] |
SMILES canónico |
[Cr+3] |
Punto de ebullición |
4788 °F at 760 mmHg (NTP, 1992) 4788 ° F 2642 °C 4788 °F |
Color/Form |
Steel-gray, lustrous metal; body-centered cubic structure Blue-white to steel-gray, lustrous, brittle, hard solid Hard, brittle, semigray metal |
Densidad |
7.2 (NTP, 1992) - Denser than water; will sink 7.14 at 20 °C 7.15 g/cm³ 7.14 7.2 |
melting_point |
1900 °C |
Otros números CAS |
7440-47-3 |
Descripción física |
Solid |
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Vida útil |
Stable under recommended storage conditions. Resists atmospheric attack at ambient temperatures. |
Solubilidad |
Insoluble (NIOSH, 2024) Insoluble Insoluble in water Soluble in acids (except nitric) and strong alkalies. Solubility in water: none |
Sinónimos |
Chromium |
Presión de vapor |
1 mmHg at 2941 °F (NTP, 1992) Vapor pressure: 1 Pa at 1383 °C (sublimes) 2.45X10-8 Pa at 1000 deg K; 0.0239 Pa at 1400 deg K; 1.80 Pa at 1600 deg K; 774 Pa at 2000 deg K 0 mmHg (approx) depends upon the specific compound |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Q & A
Q1: How does chromium interact with biological systems?
A1: Chromium exists in various oxidation states, with trivalent chromium (Cr(III)) and hexavalent chromium (Cr(VI)) being the most relevant for biological systems. While Cr(III) is considered an essential nutrient involved in glucose metabolism, Cr(VI) exhibits significantly higher toxicity. []
Q2: What is the role of chromium in glucose homeostasis?
A2: Chromium(III) is believed to enhance insulin sensitivity, potentially by interacting with a peptide known as chromodulin. [] This interaction may improve insulin's ability to regulate blood sugar levels, particularly in individuals with impaired glucose tolerance or type 2 diabetes. []
Q3: What is the structure of chromium sulfide (CrS3)?
A4: X-ray Absorption Fine Structure (EXAFS) studies reveal that chromium in CrS3 is surrounded by six sulfur atoms at an average distance of 2.35 Å. [] Further analysis suggests a formulation of CrIII(S-12)1.5, indicating that all sulfur exists in the S-1 oxidation state. []
Q4: How do the properties of lower chromium carbides and nitrides affect their processing?
A5: The properties of lower chromium carbides and nitrides are significantly influenced by porosity. Hot-pressing techniques are often employed to create denser materials. [] Fine-grained powders with high specific surface areas are preferred for faster hot-pressing, requiring specific powdering techniques. []
Q5: What factors influence the effectiveness of chromate conversion coatings on steel for fuel tanks?
A8: The effectiveness of chromate conversion coatings on steel used in fuel tanks hinges on factors like the trivalent chromium content and the ratio of chromium to other components in the chromate solution. [] Additionally, the curing agent used, baking temperature, and pre-treatment of the steel surface also play crucial roles in achieving optimal corrosion resistance and fuel compatibility. []
Q6: Can chromium compounds catalyze olefin polymerization and trimerization?
A9: Novel chromium-containing compounds, such as chromium pyrrolide complexes, have emerged as effective catalysts for olefin polymerization and trimerization. [] These compounds, which can be used in supported or unsupported forms, offer a promising avenue for controlling polymer properties and producing valuable chemical intermediates. []
Q7: What are the environmental concerns associated with chromium?
A10: Hexavalent chromium (Cr(VI)) raises significant environmental concerns due to its high toxicity and mobility. [] Industrial activities like tanning and electroplating are major sources of Cr(VI) release, posing risks to aquatic ecosystems and human health. [, ]
Q8: How effective is bioremediation in mitigating chromium contamination?
A11: Bioremediation, employing microorganisms to reduce Cr(VI) to the less toxic Cr(III), shows promise for remediating chromium-contaminated sites. [, ] Field experiences highlight the potential for significant Cr(VI) reduction in groundwater, but comprehensive treatment addressing both saturated and unsaturated zones is crucial for long-term success. []
Q9: How can the risks associated with chromium in industrial settings be minimized?
A12: Minimizing chromium exposure in occupational settings like electroplating shops requires stringent adherence to safety regulations. [, ] Implementing proper ventilation systems, utilizing personal protective equipment, and regularly monitoring chromium levels in the working environment are essential for safeguarding worker health. [, ]
Q10: What analytical techniques are employed for chromium detection and quantification?
A13: Atomic Absorption Spectroscopy (AAS) is a widely used technique for detecting and quantifying chromium levels in various matrices, including water, soil, and biological samples. [, , ] Graphite Furnace Atomic Absorption Spectrometry (GFAAS) offers enhanced sensitivity for trace level analysis of chromium residues. []
Q11: What are the challenges in analyzing chromium in complex matrices?
A14: Analyzing chromium in complex matrices like tannery wastewater presents challenges due to the presence of interfering substances. [] Effective sample preparation methods are crucial to eliminate interferences and ensure accurate quantification of chromium.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

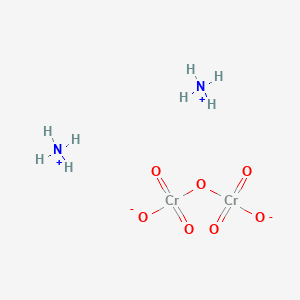
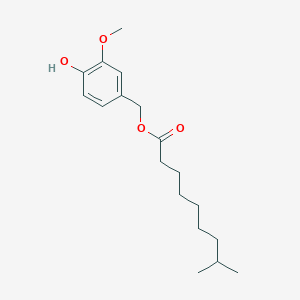
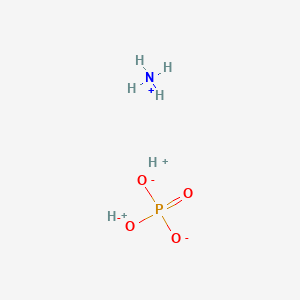

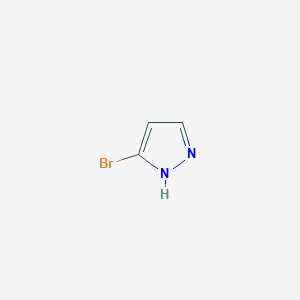
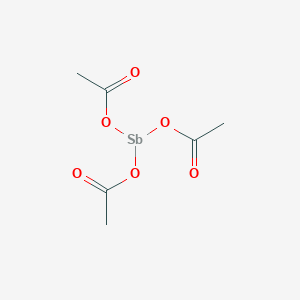

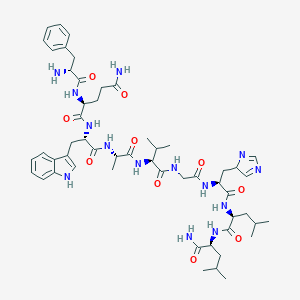
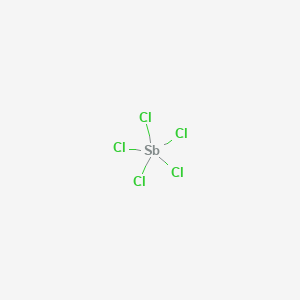
![2,3-Dihydro-5-amino-7-methyl-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B147861.png)

